1,1,1,3,11,13,13,13-Octachlorotridecane
Overview
Description
1,1,1,3,11,13,13,13-Octachlorotridecane is a highly chlorinated hydrocarbon with the molecular formula C13H20Cl8 and a molecular weight of 459.92 g/mol. This compound is characterized by its eight chlorine atoms attached to a tridecane backbone, making it a member of the halogenated hydrocarbons family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,11,13,13,13-Octachlorotridecane typically involves the chlorination of tridecane under controlled conditions. The process requires the use of chlorine gas or other chlorinating agents in the presence of a catalyst, often at elevated temperatures and pressures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reactions. The process is monitored closely to achieve the desired degree of chlorination and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,11,13,13,13-Octachlorotridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various halogenated derivatives.
Scientific Research Applications
1,1,1,3,11,13,13,13-Octachlorotridecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of halogenated hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems and its role in environmental toxicology.
Medicine: Explored for its use in pharmaceutical research, particularly in the development of new drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1,3,11,13,13,13-Octachlorotridecane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological responses.
Comparison with Similar Compounds
1,1,1,3,11,13,13,13-Octachlorotridecane is compared with other similar halogenated hydrocarbons, such as:
1,1,1,2,2,3,3,4,4-Nonafluorobutane: Another highly fluorinated compound with different chemical and physical properties.
1,1,1,3,3,3-Hexafluoropropane: A compound with fewer fluorine atoms but similar reactivity patterns.
1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tetradecafluorohexane: A longer chain compound with higher fluorination levels.
Properties
IUPAC Name |
1,1,1,3,11,13,13,13-octachlorotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDHDMJENXNJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699599 | |
Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865306-24-7 | |
Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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